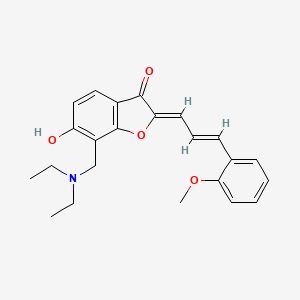![molecular formula C9H11BrN2O2 B2619630 ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate CAS No. 1251761-05-3](/img/structure/B2619630.png)
ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate” is a chemical compound with the molecular formula C9H11BrN2O2 . It is also known by its IUPAC name, ethyl 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate .
Molecular Structure Analysis
The molecular weight of this compound is 259.10 g/mol . The InChI code is 1S/C9H11BrN2O2/c1-2-14-9(13)8-7(10)6-4-3-5-12(6)11-8/h2-5H2,1H3 . The canonical SMILES structure is CCOC(=O)C1=NN2CCCC2=C1Br .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.10 g/mol . It has a topological polar surface area of 44.1 Ų . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 258.00039 g/mol .Mécanisme D'action
The exact mechanism of action of ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
In terms of its neuroprotective effects, this compound has been reported to activate the Nrf2/ARE signaling pathway, which is known to regulate the expression of antioxidant and detoxifying enzymes. This activation leads to the upregulation of these enzymes, which helps to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. It has also been shown to have neuroprotective effects by protecting dopaminergic neurons from oxidative stress and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate in lab experiments is its potent anti-cancer and neuroprotective activity. This makes it a promising candidate for drug development. However, one of the limitations is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Orientations Futures
There are several future directions for the research on ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate. One of the areas of interest is the development of more efficient synthesis methods to improve the yield of the compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune disorders. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate has been reported in the literature. One of the commonly used methods involves the reaction of ethyl 4-bromo-1H-pyrrole-2-carboxylate with hydrazine hydrate in the presence of a base, followed by cyclization with ethyl acetoacetate. The product is then treated with bromine to obtain the final compound. The yield of this method is reported to be around 40-50%.
Applications De Recherche Scientifique
Ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another area of research is the treatment of neurological disorders. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been reported to protect dopaminergic neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
ethyl 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)8-7(10)6-4-3-5-12(6)11-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGXPZLEUIXTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCC2=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclopentyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2619547.png)

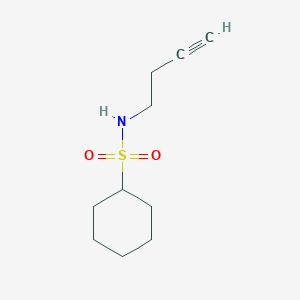

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxypropan-1-one](/img/structure/B2619553.png)
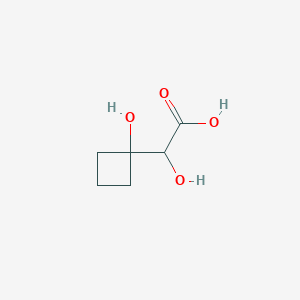
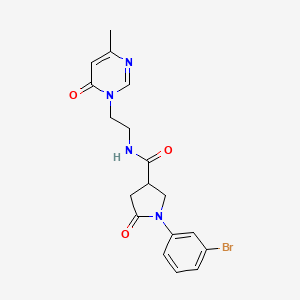
![5-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2619560.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2619563.png)

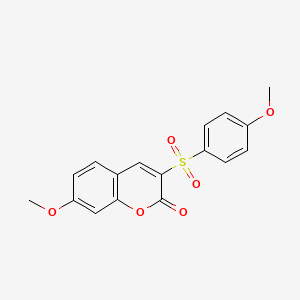
![1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2619567.png)

